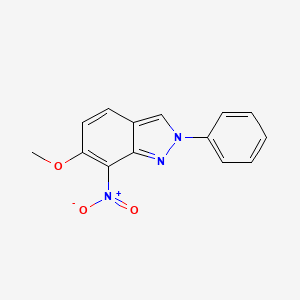

6-Methoxy-7-nitro-2-phenyl-2H-indazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61063-09-0 |

|---|---|

Molecular Formula |

C14H11N3O3 |

Molecular Weight |

269.25 g/mol |

IUPAC Name |

6-methoxy-7-nitro-2-phenylindazole |

InChI |

InChI=1S/C14H11N3O3/c1-20-12-8-7-10-9-16(11-5-3-2-4-6-11)15-13(10)14(12)17(18)19/h2-9H,1H3 |

InChI Key |

FIXHWJKILMWPKM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=NN(C=C2C=C1)C3=CC=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Methoxy 7 Nitro 2 Phenyl 2h Indazole and Analogues

Conventional and Modern Approaches to 2H-Indazole Core Formation

The regioselective synthesis of 2H-indazoles remains a challenge, as many traditional methods yield a mixture of 1H- and 2H-isomers. researchgate.net Modern synthetic chemistry has produced several powerful strategies that offer improved control and efficiency in accessing the 2H-indazole core. These methodologies range from transition-metal-catalyzed reactions to metal-free cyclizations and cycloaddition strategies.

Cyclization Reactions

Cyclization reactions represent a primary pathway to the 2H-indazole framework, involving the formation of the critical N-N bond to close the heterocyclic ring.

Transition-metal-catalyzed C–H activation has emerged as a powerful, atom-economical tool for constructing complex molecules. nih.gov Rhodium(III) and Cobalt(III) catalysts have been particularly effective in synthesizing N-aryl-2H-indazoles. nih.govacs.org

A notable example is the Co(III)-catalyzed synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. nih.govacs.org This method utilizes an air-stable cationic Co(III) catalyst in a one-step, convergent process involving C–H bond addition to an aldehyde followed by in situ cyclization and aromatization. nih.govacs.org The azo group acts as a directing group to facilitate the ortho-C–H activation, and then as an internal nucleophile to trap the aldehyde addition product, leading to the indazole ring. acs.org This reaction cascade is efficient for a variety of aromatic, heteroaromatic, and aliphatic aldehydes. nih.gov

Similarly, Rh(III)-catalyzed [4+1] annulation of azobenzenes with aldehydes provides a highly functional group-compatible route to substituted N-aryl-2H-indazoles. acs.org The reaction proceeds via a directed C-H bond addition of the azobenzene (B91143) to the aldehyde, followed by cyclative capture. acs.org The choice of metal and reaction conditions can be crucial for the success and regioselectivity of the transformation.

| Catalyst System | Starting Materials | Key Features | Yield Range (%) | Ref. |

| [CpCoCl₂]₂, AgOAc, AcOH | Azobenzenes, Aldehydes | Air-stable catalyst, one-step, high concentration (2.0 M) | up to 99 | nih.gov |

| [CpRhCl₂]₂, AgSbF₆ | Azobenzenes, Aldehydes | Formal [4+1] annulation, broad substrate scope | 46-95 | acs.org |

| Rh(III) catalyst | Azobenzenes, Vinylene Carbonate | Acts as acetaldehyde (B116499) surrogate, [4+1] annulation | Not specified | acs.org |

Metal-free approaches offer advantages in terms of cost and reduced metal contamination in the final products. A prominent strategy is the reductive cyclization of ortho-nitro precursors, often referred to as the Cadogan reaction. nih.gov A modern, mild variant of this reaction utilizes tri-n-butylphosphine (PBu₃) to promote the cyclization of ortho-imino-nitrobenzene substrates. acs.org

This one-pot procedure involves the initial condensation of an ortho-nitrobenzaldehyde with a primary amine (aliphatic or aromatic) to form the corresponding imine. acs.orgorganic-chemistry.org Subsequent treatment with tri-n-butylphosphine acts as the reductant, deoxygenating the nitro group and facilitating the N-N bond formation to yield the 2H-indazole. acs.orgorganic-chemistry.org This method is operationally simple and proceeds under mild conditions, avoiding the harsh temperatures often required in classical Cadogan cyclizations. nih.govacs.org The phosphine (B1218219) is converted to tri-n-butylphosphine oxide during the reaction. nih.gov

| Reagent | Substrates | Conditions | Key Features | Yield Range (%) | Ref. |

| Tri-n-butylphosphine | o-nitrobenzaldehydes, Primary amines | Toluene, 80 °C | One-pot, mild conditions, broad amine scope | 42-98 | acs.org |

The Davis-Beirut reaction is a robust and versatile method for constructing the 2H-indazole core under redox-neutral conditions. nih.gov It typically involves the base-mediated reaction of an o-nitrobenzylamine or related precursor. nih.govaub.edu.lb A key mechanistic feature is the in-situ generation of a highly reactive o-nitrosobenzylidine imine intermediate. nih.govnih.gov This intermediate undergoes an N-N bond-forming heterocyclization to form the 2H-indazole ring. nih.gov

The reaction can be catalyzed by either bases (e.g., KOH, DBU) or acids. nih.govrsc.org The choice of solvent and the presence of water can dramatically influence the reaction yield. For instance, in alcoholic solvents, the addition of a controlled amount of water (e.g., 15%) can significantly increase the yield of the 2H-indazole, while excessive water can lead to a sharp decrease. nih.gov The reaction's versatility allows for the synthesis of a wide array of substituted 2H-indazoles, including 3-alkoxy and 3-amino derivatives, by trapping the reactive intermediate with nucleophiles. nih.govaub.edu.lbbau.edu.lb The reaction proceeds from o-nitrosobenzaldehyde and primary amines under both acid and base catalysis, confirming the pivotal role of the o-nitrosobenzylidine imine intermediate. nih.gov

| Catalyst/Promoter | Starting Materials | Solvent System | Key Features | Yield Range (%) | Ref. |

| KOH | o-nitrobenzylamines | n-Propanol / Water | Water addition enhances yield | up to 65 | nih.gov |

| DBU | o-nitrobenzylamines | THF (anhydrous) | Base-catalyzed heterocyclization | 41-50 | nih.gov |

[3+2] Dipolar cycloaddition reactions provide a rapid and highly efficient pathway to the 2H-indazole skeleton. nih.gov A particularly successful approach involves the reaction of sydnones, which act as cyclic azomethine imine type 1,3-dipoles, with arynes as the dipolarophiles. nih.govthieme-connect.com

The aryne is typically generated in situ from a 2-(trimethylsilyl)aryl triflate precursor upon treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). nih.govacs.org The sydnone (B8496669) undergoes a [3+2] cycloaddition with the aryne to form an unstable bicyclic adduct. nih.gov This adduct readily extrudes a molecule of carbon dioxide via a retro-[4+2] cycloaddition to afford the aromatic 2H-indazole product. nih.govnih.gov This methodology is characterized by its mild reaction conditions, high yields, and excellent regioselectivity, providing exclusively the 2H-indazole isomer. nih.govacs.org The versatility of this reaction allows for the use of various substituted sydnones and aryne precursors, making it a valuable tool for creating diverse indazole libraries. thieme-connect.com

| Dipole | Dipolarophile Precursor | Key Reagent | Key Features | Yield Range (%) | Ref. |

| Sydnones | 2-(Trimethylsilyl)aryl triflates | TBAF | Mild conditions, high yields, exclusive 2H-indazole formation | 55-98 | nih.govnih.gov |

Coupling Reactions for Indazole Scaffold Assembly (e.g., 3-acetyl substituted nitroarenes with arylhydrazines)

While cyclization reactions are common, the assembly of the indazole scaffold can also be achieved through strategic coupling reactions. For instance, palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines can produce 2-aryl-2H-indazoles. organic-chemistry.org Another approach involves the copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097), where the catalyst is crucial for the formation of both C-N and N-N bonds. organic-chemistry.org

While the specific reaction of 3-acetyl substituted nitroarenes with arylhydrazines is a classical method, modern variations often rely on transition metal catalysis to improve efficiency and scope. The general principle involves the formation of a hydrazone intermediate, followed by an intramolecular cyclization. The specific substitution pattern on the nitroarene and the reaction conditions dictate the final structure and regiochemistry of the indazole product.

Regioselective N2-Alkylation and N2-Arylation Strategies for 2H-Indazoles

Achieving regioselective substitution at the N2 position of the indazole ring is a significant challenge, as reactions often yield a mixture of N1 and N2 isomers. Several advanced strategies have been developed to overcome this, providing reliable pathways to 2-substituted-2H-indazoles.

One prominent strategy for N2-arylation involves a one-pot, palladium-catalyzed reaction between substituted 2-bromobenzyl bromides and arylhydrazines. organic-chemistry.orgacs.org This method is operationally simple and proceeds via a domino sequence of intermolecular N-benzylation, followed by an intramolecular N-arylation and subsequent oxidation to furnish the 2-aryl-2H-indazole. organic-chemistry.org The reaction typically employs a palladium catalyst with a suitable ligand, such as t-Bu3PHBF4, and a base like cesium carbonate (Cs2CO3) in a high-boiling solvent like DMSO at elevated temperatures. organic-chemistry.org This approach has proven effective for a wide range of substituted arylhydrazines and 2-bromobenzyl bromides, delivering the desired N2-arylated products with good yields, often up to 79%. acs.org

For N2-alkylation , a highly selective method utilizes alkyl 2,2,2-trichloroacetimidates as alkylating agents. organic-chemistry.orgthieme-connect.comdntb.gov.ua This reaction is promoted by either a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), or a Lewis acid like copper(II) triflate. organic-chemistry.orgorganic-chemistry.org The process is effective for primary, secondary, and tertiary alkyl groups and demonstrates high N2 selectivity, with little to no formation of the N1 isomer. thieme-connect.comwuxibiology.com The reaction's success is attributed to the protonation of the trichloroacetimidate, which facilitates a nucleophilic attack from the N2 atom of the indazole. wuxibiology.com This method is particularly valuable in pharmaceutical research as it provides a robust route to 2-alkyl-2H-indazoles, which often exhibit favorable biological properties. organic-chemistry.org

| Comparison of Regioselective N2-Functionalization Strategies | |||

|---|---|---|---|

| Strategy | Key Reagents | Typical Conditions | Advantages |

| N2-Arylation | 2-Bromobenzyl bromides, Arylhydrazines, Pd catalyst | Cs₂CO₃, t-Bu₃PHBF₄, DMSO, 120°C organic-chemistry.org | Direct, one-pot synthesis; good yields for diverse substrates. organic-chemistry.orgacs.org |

| N2-Alkylation | Alkyl 2,2,2-trichloroacetimidates, Indazoles | TfOH or Cu(OTf)₂ catalyst organic-chemistry.orgorganic-chemistry.org | Excellent N2 regioselectivity; applicable to primary, secondary, and tertiary alkyl groups. organic-chemistry.orgthieme-connect.com |

Sustainable and Green Chemistry Synthetic Strategies

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic routes to indazole derivatives. These strategies aim to reduce waste, avoid harsh reagents, and lower energy consumption by employing electrochemistry, microwave irradiation, visible light, and sustainable catalysts.

Electrochemical Synthesis Approaches

Electrochemical synthesis has emerged as a powerful green tool, utilizing electricity as a traceless reagent to drive reactions, thereby avoiding the need for chemical oxidants or catalysts. nih.gov

Several electrochemical methods have been applied to the synthesis and functionalization of indazoles:

C–H/N–H Cyclization: 1H-indazoles can be synthesized from arylhydrazones through an electrochemical intramolecular C–H/N–H coupling. nih.gov This process typically involves anodic oxidation in an undivided cell, often using platinum or graphite (B72142) electrodes, and can be performed under metal-free conditions. nih.gov

N-Oxide Formation: The selective synthesis of 1H-indazole N-oxides has been achieved electrochemically. This method provides a controlled route to these valuable intermediates, which can be used in further functionalization reactions.

Selenylation Procedures: A metal- and oxidant-free protocol for the regioselective C–H selenylation of 2H-indazole derivatives has been developed using an electrochemical strategy. researchgate.net This method allows for the synthesis of various selenylated 2H-indazoles in moderate to good yields under mild and environmentally friendly conditions.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry by dramatically shortening reaction times, often from hours to minutes, and improving reaction yields. eurekaselect.comajrconline.orgresearchgate.net These benefits stem from the efficient and uniform heating of the reaction mixture.

For 2H-indazoles, microwave irradiation has been successfully applied to one-pot, multi-component reactions. eurekaselect.com A practical and high-yielding synthesis of disubstituted 2H-indazoles has been developed using substituted 2-bromobenzaldehydes, aromatic amines, and sodium azide with a copper catalyst under microwave heating. eurekaselect.com This approach not only accelerates the reaction but also allows for the rapid generation of a diverse library of indazole analogues. eurekaselect.com Similarly, the cyclization of arylhydrazones to form indazoles can be efficiently achieved in a one-pot, two-step microwave procedure. ajrconline.orgresearchgate.net

| Microwave-Assisted vs. Conventional Synthesis of Indazoles | ||

|---|---|---|

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours to days | Minutes to 1 hour eurekaselect.comresearchgate.net |

| Yields | Often moderate | Generally good to excellent ajrconline.orgresearchgate.net |

| Process | Stepwise, with intermediate isolation | Amenable to one-pot, multi-component reactions eurekaselect.com |

Visible Light-Mediated Photochemical Synthesis

Photochemical methods that utilize visible light as a renewable energy source are at the forefront of sustainable synthesis. These reactions can often be conducted at room temperature under metal-free and even photocatalyst-free conditions, minimizing waste and environmental impact.

A notable example is the synthesis of 2H-indazoles through the heterodifunctionalization of alkynylazobenzenes, promoted exclusively by visible light. This reaction proceeds without any transition metal or photocatalyst, features excellent regioselectivity, and has perfect atom economy. Another approach involves the reaction of 2-((aryl/alkyl/H)ethynyl))aryltriazenes with arylsulfinic acids under visible-light irradiation to afford 3-functionalized 2H-indazoles, also without an external photocatalyst. nih.govorganic-chemistry.org Additionally, visible light has been used to promote the transition-metal-free C3-carbamoylation of 2H-indazoles, highlighting the versatility of this green energy source in functionalizing the indazole core. frontiersin.orgnih.govfrontiersin.org

Catalysis with Sustainable Materials

The development of catalysts from abundant, non-toxic materials is a key goal of green chemistry. Copper(I) oxide nanoparticles (Cu₂O-NPs) have emerged as an efficient and sustainable catalyst for the synthesis of 2H-indazoles. organic-chemistry.org

A highly efficient, one-pot, three-component synthesis of 2H-indazole derivatives uses Cu₂O-NPs as a catalyst under ligand-free conditions. organic-chemistry.org The reaction, which combines 2-chloro- or 2-bromobenzaldehydes, primary amines, and sodium azide, is performed in polyethylene (B3416737) glycol (PEG) as a recyclable and environmentally benign solvent. organic-chemistry.org The use of PEG-coated nanoparticles can also enhance the stability and reusability of the catalyst. core.ac.uknih.govresearchgate.net This system effectively catalyzes the formation of both C-N and N-N bonds required for the indazole scaffold and demonstrates high tolerance for various functional groups. organic-chemistry.org

Synthesis of Key Precursors and Intermediates for 6-Methoxy-7-nitro-2-phenyl-2H-indazole

The synthesis of a specifically substituted compound like this compound relies on the strategic assembly of appropriately functionalized precursors. A plausible and efficient synthetic route can be designed by combining established methodologies, particularly the regioselective N2-arylation strategy.

A logical key intermediate for this synthesis is 2-bromo-4-methoxy-3-nitrobenzyl bromide . The synthesis of this precursor would likely start from a commercially available substituted toluene, such as 4-methoxytoluene. The synthetic sequence would involve a series of aromatic substitution reactions, carefully ordered to ensure the correct placement of the nitro, and bromo groups.

A potential synthetic pathway is outlined below:

Nitration: Nitration of 4-methoxytoluene would yield 4-methoxy-3-nitrotoluene, with the methoxy (B1213986) group directing the nitration to the ortho position.

Benzylic Bromination: The methyl group of 4-methoxy-3-nitrotoluene can be converted to a benzyl (B1604629) bromide using a radical initiator like N-bromosuccinimide (NBS) to give 4-methoxy-3-nitrobenzyl bromide.

Aromatic Bromination: Subsequent bromination of the aromatic ring would be directed by the activating methoxy group to the ortho position, yielding 2-bromo-4-methoxy-3-nitrobenzyl bromide. The synthesis of substituted 2-bromobenzaldehydes, which can be converted to the corresponding benzyl bromides, has been achieved through methods like palladium-catalyzed C-H activation, demonstrating a viable route to such intermediates. nih.govacs.orgresearchgate.net

Once the key intermediate, 2-bromo-4-methoxy-3-nitrobenzyl bromide , is obtained, it can be directly used in the palladium-catalyzed N2-arylation reaction described in section 2.1.3.

Regioselective N2-Arylation: The reaction of 2-bromo-4-methoxy-3-nitrobenzyl bromide with phenylhydrazine (B124118) in the presence of a palladium catalyst would regioselectively form the N-N and N-C bonds, leading to the desired product, This compound , in a single, efficient step. organic-chemistry.org

This modular approach, combining the synthesis of a tailored precursor with a highly regioselective coupling method, represents a robust strategy for accessing complex 2H-indazole derivatives.

Strategies for Introducing Methoxy and Nitro Groups onto Precursors

The construction of the 6-methoxy-7-nitro-indazole core typically begins with a correctly substituted benzene (B151609) ring precursor, as the introduction of these groups directly onto the indazole scaffold can be challenging and lead to mixtures of isomers. The primary strategies involve multi-step syntheses starting from commercially available aromatic compounds.

A common approach is the electrophilic nitration of a methoxy-substituted aromatic precursor. rsc.org The regiochemical outcome of nitration is dictated by the directing effects of the substituents already present on the ring. For instance, the nitration of 3-methoxybenzaldehyde (B106831) with a mixture of nitric acid and sulfuric acid yields 3-methoxy-4-nitrobenzaldehyde. rsc.org However, to achieve the 6-methoxy-7-nitro substitution pattern on an indazole, a precursor like 4-methoxy-3-nitrotoluene or a related derivative would be required. The synthesis of such precursors can be complex due to the ortho, para-directing nature of the methoxy group and the meta-directing nature of the nitro group.

Once a suitably substituted precursor, such as a 2-methyl-4-methoxy-3-nitroaniline or a 2-amino-4-methoxy-3-nitrobenzaldehyde, is obtained, the indazole ring can be formed. google.com Classic methods for indazole synthesis include the diazotization of o-toluidines or the reductive cyclization of o-nitrobenzylidene derivatives. rug.nlresearchgate.net For example, an o-nitrobenzaldehyde derivative can be condensed with an amine to form a Schiff base, which then undergoes a deoxygenative cyclization to form the N-N bond of the indazole ring. niscpr.res.in The specific substitution pattern must be installed on the aromatic ring prior to these cyclization steps to avoid non-selective functionalization of the bicyclic system.

| Precursor Type | Cyclization Strategy | Resulting Ring System |

| Substituted o-nitrobenzaldehyde | Condensation with hydrazine (B178648)/amine followed by reductive cyclization | Substituted 1H- or 2H-indazole |

| Substituted o-toluidine | Diazotization and intramolecular cyclization | Substituted 1H-indazole |

| Substituted o-aminobenzoxime | N-N bond formation using triphenylphosphine (B44618) and imidazole | Substituted 1H-indazole researchgate.net |

Methods for Phenyl Group Incorporation at the N2-Position

Securing the phenyl group specifically at the N2 position of the indazole ring is a critical synthetic challenge. Methodologies can be broadly divided into those that construct the ring with the N-phenyl group already in place and those that involve the N-arylation of a pre-formed indazole.

One of the most effective methods for synthesizing N2-aryl indazoles is the Cadogan cyclization. nih.gov This reaction involves the deoxygenative cyclization of an o-nitro Schiff base (imine), which is formed by the condensation of an o-nitrobenzaldehyde with a primary amine, in this case, aniline. niscpr.res.innih.gov The reaction is typically promoted by a trivalent phosphorus reagent, such as triethyl phosphite (B83602) (P(OEt)3), at elevated temperatures. niscpr.res.innih.gov This one-pot procedure simultaneously forms the indazole ring and installs the phenyl substituent at the N2 position. nih.gov Recent modifications to this method include the use of ultrasound assistance to facilitate the initial imine formation. nih.gov

Alternative modern catalytic approaches have also been developed. These include:

Copper-Catalyzed Three-Component Reaction : This method utilizes a copper(I) catalyst to assemble 2-halobenzaldehydes, primary amines (e.g., aniline), and sodium azide into 2-aryl-2H-indazoles in a one-pot synthesis. organic-chemistry.org

Palladium-Catalyzed Intramolecular Amination : This strategy involves the cyclization of pre-formed N-aryl-N-(o-bromobenzyl)hydrazines, where the key N-N and N-aryl bonds are already established before the final ring-closing step. organic-chemistry.org

Reductive Cyclization : Ortho-imino-nitrobenzene substrates, generated from the condensation of o-nitrobenzaldehydes and amines, can undergo reductive cyclization promoted by reagents like tri-n-butylphosphine to afford substituted 2H-indazoles. organic-chemistry.org

| Method | Key Reagents/Catalyst | Starting Materials | Key Features |

| Cadogan Cyclization nih.govnih.gov | Triethyl phosphite (P(OEt)3) | o-nitrobenzaldehyde, Aniline | One-pot ring formation and N-arylation; often requires high temperatures. |

| Copper-Catalyzed Reaction organic-chemistry.org | Cu2O nanoparticles | 2-bromobenzaldehyde, Aniline, NaN3 | Ligand-free conditions, often in green solvents like PEG. |

| Palladium-Catalyzed Amination organic-chemistry.org | Palladium catalyst | N-aryl-N-(o-bromobenzyl)hydrazine | Forms the ring from a pre-assembled precursor. |

| Phosphine-Promoted Reductive Cyclization organic-chemistry.org | Tri-n-butylphosphine | o-nitrobenzaldehyde, Aniline | Milder alternative to classic Cadogan conditions. |

Regiospecific Control in Multi-substituted Indazole Formation

When an indazole precursor bearing a substituent on the benzene ring is N-functionalized, a mixture of N1 and N2 isomers is often produced. Achieving regiospecific control is therefore paramount. The outcome of N-alkylation or N-arylation is governed by a combination of steric and electronic effects of the existing substituents, as well as reaction conditions such as the choice of base and solvent. beilstein-journals.org

For the synthesis of this compound, the electronic influence of the nitro group at the C7 position is the dominant controlling factor. Research has demonstrated that electron-withdrawing groups at the C7 position, particularly a nitro (NO2) or methyl carboxylate (CO2Me) group, confer excellent N2 regioselectivity in substitution reactions, often achieving ratios of ≥96% for the N2 isomer. beilstein-journals.org This strong directing effect is attributed to the electron-withdrawing nature of the C7-substituent, which modulates the nucleophilicity and/or steric accessibility of the two nitrogen atoms in the pyrazole (B372694) ring, favoring substitution at the N2 position.

Mechanistic studies, including Density Functional Theory (DFT) calculations, have provided further insight, suggesting that non-covalent interactions and chelation effects can drive regioselectivity. beilstein-journals.org For instance, in substrates with a C7-carboxylate group, chelation between the substituent's oxygen, the indazole's N2-atom, and a metal cation from the base can direct incoming electrophiles to the N1 position. beilstein-journals.org Conversely, in the absence of such strong chelating effects, as with a C7-nitro group, the inherent electronic properties of the substrate direct substitution to the N2 position. beilstein-journals.org

| Factor | Influence on Regioselectivity | Example favoring N2-Substitution |

| Substituent Position | Electron-withdrawing groups at C7 strongly direct to N2. beilstein-journals.org | A C7-NO2 group gives ≥96% N2 selectivity. beilstein-journals.org |

| Substituent Electronics | Electron-withdrawing groups decrease the nucleophilicity of the nearby N1, favoring N2 attack. | 7-Nitroindazole. beilstein-journals.org |

| Steric Hindrance | Bulky groups at C7 can sterically hinder the N1 position, favoring N2. | N/A |

| Reaction Conditions | The choice of base and solvent can influence the position of the counter-ion and affect the N1/N2 ratio. beilstein-journals.org | Mitsunobu conditions often favor N2 products. |

Chemical Reactivity and Derivatization of 6 Methoxy 7 Nitro 2 Phenyl 2h Indazole

Reaction Pathways of 2H-Indazoles

The 2H-indazole core is accessible through several synthetic routes, which also illuminate its inherent reactivity. A prominent pathway is the Cadogan reaction, a reductive cyclization method. This typically involves the deoxygenation of an o-nitrobenzylidene amine derivative with a phosphite (B83602) reagent, leading to the formation of the N-N bond and subsequent aromatization to the 2H-indazole ring system. nih.govorganic-chemistry.org

Another significant approach involves transition-metal-catalyzed C–H activation and annulation sequences. For instance, rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes represents a formal [4+1] annulation to construct N-aryl-2H-indazoles. nih.gov In this pathway, the azo group directs ortho C–H activation, followed by addition to the aldehyde. The resulting intermediate undergoes cyclative capture, where the hydroxyl group acts as a leaving group to afford the indazole product. nih.gov

Furthermore, the Davis-Beirut reaction provides a robust, redox-neutral method for constructing 2H-indazoles. This reaction leverages the in situ generation of a key nitroso imine intermediate, which then undergoes an N-N bond-forming heterocyclization to yield the 2H-indazole core. nih.gov This pathway is notable for its ability to create a variety of substituted indazoles under alkaline conditions. nih.gov These synthetic strategies underscore the core reactivity of the precursors, often involving intramolecular cyclization and N-N bond formation as key steps to establish the stable heterocyclic system.

Impact of Methoxy (B1213986) and Nitro Substituents on Electronic Reactivity and Selectivity

The chemical behavior of the 6-methoxy-7-nitro-2-phenyl-2H-indazole core is profoundly influenced by the electronic properties of the methoxy (-OCH₃) and nitro (-NO₂) groups on the benzene (B151609) ring. These substituents exert competing effects that dictate the molecule's reactivity towards electrophilic and nucleophilic reagents.

Conversely, the nitro group at the C7 position is a strong deactivating group. It is powerfully electron-withdrawing through both a strong resonance effect (-R effect) and a strong inductive effect (-I effect). beilstein-journals.orgminia.edu.eg This is due to the electronegative oxygen atoms and the formal positive charge on the nitrogen, which pull electron density out of the aromatic ring. minia.edu.eg This deactivation makes the ring significantly less reactive towards electrophiles but activates it for nucleophilic aromatic substitution.

In this compound, these effects create a complex electronic landscape. The C6-methoxy group enriches the ring with electron density, while the adjacent C7-nitro group strongly depletes it. This push-pull arrangement polarizes the benzene portion of the indazole core. The electron-donating nature of the methoxy group would typically direct electrophilic substitution to its ortho positions (C5 and C7). However, the C7 position is already occupied and strongly deactivated by the nitro group. The C5 position remains the most likely site for electrophilic attack, being activated by the methoxy group. The pyrazole (B372694) part of the indazole, particularly the C3 position, is also a key site for reactivity, often targeted by radical or organometallic functionalization. rsc.org

Regioselective Functionalization of the Indazole Core

Achieving regioselectivity is a central challenge in the derivatization of the indazole scaffold. The presence of multiple potential reaction sites—the C3 position of the pyrazole ring, the C5, C6, and C7 positions of the benzene ring, and the nitrogen atoms—necessitates precise control over reaction conditions.

The C3 position of the 2H-indazole ring is a prime target for C-H functionalization due to its relative electron deficiency and accessibility. This allows for the introduction of various functional groups without pre-functionalization of the core structure.

C3-Amination: Direct amination at the C3 position can be achieved using copper-catalyzed methods. For example, the reaction of 2H-indazoles with indazol-3(2H)-ones under mild conditions with a copper catalyst yields C3-aminated products. acs.orgnih.gov Mechanistic studies suggest these transformations may proceed through a radical pathway. acs.org Photocatalysis offers a transition-metal-free alternative, employing N-aminopyridinium salts as amidyl radical sources to generate 3-amidated 2H-indazoles. nih.gov

C3-Carbamoylation: The introduction of a carbamoyl (B1232498) group at the C3 position is a valuable transformation for medicinal chemistry. This can be accomplished through radical-based methods where oxamic acids serve as carbamoyl radical sources. One approach uses ammonium (B1175870) persulfate at elevated temperatures, researchgate.net while a milder, visible-light-promoted method employs a photocatalyst like 4CzIPN to achieve the transformation under transition-metal-free conditions. frontiersin.orgnih.gov

C3-Selenylation: Selenylated heterocycles are important building blocks in organic synthesis. The regioselective C-H selenylation of 2H-indazoles at the C3 position can be performed using environmentally friendly electrochemical methods without the need for metals or chemical oxidants. researchgate.netrsc.org Alternatively, an iodine-catalyzed protocol allows for the arylselenylation of 2H-indazoles under ambient, metal-free conditions. nih.gov

| Functionalization | Reagents and Conditions | Key Features | Reference |

|---|---|---|---|

| C3-Amination | 2H-indazoles, indazol-3(2H)-ones, Cu catalyst | Mild conditions, proceeds via a likely radical pathway. | acs.orgnih.gov |

| C3-Carbamoylation | Oxamic acids, (NH₄)₂S₂O₈, 60 °C | Metal- and catalyst-free thermal method. | researchgate.net |

| C3-Carbamoylation | Oxamic acids, 4CzIPN (photocatalyst), Cs₂CO₃, visible light | Transition-metal-free, mild conditions. | frontiersin.orgnih.gov |

| C3-Selenylation | Diselenides, electrochemical conditions | Metal- and oxidant-free, environmentally friendly. | rsc.org |

| C3-Selenylation | Diphenyl diselenide, I₂ (catalyst), O₂ | Metal-free, ambient conditions. | nih.gov |

Modifying the benzene portion of the indazole core allows for fine-tuning of the molecule's electronic and steric properties. While C3 functionalization is common, reactions at the C5, C6, and C7 positions are also achievable, though they often require specific directing groups or reaction conditions.

For instance, a metal-free protocol has been developed for the difunctionalization of 2H-indazoles, achieving C-4-sulfonyloxylation and C-7-iodination with high regioselectivity using Koser's reagent. researchgate.net This demonstrates that the C7 position can be targeted. Additionally, Rh(III)-catalyzed C-H activation of the C7-H bond has been reported in a 2-benzyl-2H-indazole-6-carboxylic acid derivative, where the carboxylic acid likely acts as a directing group to facilitate the reaction at the adjacent C7 position. researchgate.net The electronic push-pull effect of the 6-methoxy and 7-nitro groups in the target compound would heavily influence the feasibility and outcome of such reactions, with the electron-rich C5 position being a potential site for electrophilic attack and the electron-deficient ring being primed for certain nucleophilic substitutions if a suitable leaving group were present.

A persistent challenge in indazole chemistry is controlling the selectivity between reaction at the nitrogen atoms (N-functionalization) and the carbon atoms of the ring (C-functionalization). Direct alkylation of indazoles, for example, often yields a mixture of N1- and N2-substituted products. rsc.org Achieving selective 2H-indazole synthesis often requires specific strategies, such as Ga/Al-mediated direct alkylation reactions. rsc.org

The conventional nucleophilic character of the indazole ring typically leads to N-alkylation or N-acylation. Overcoming this inherent reactivity to achieve direct C3-alkylation is difficult due to the low nucleophilicity of the C3 position. nih.gov An innovative "umpolung" strategy has been developed to reverse this reactivity. By using N-(benzoyloxy)indazoles as electrophilic partners in copper-hydride-catalyzed reactions, the typical N1/N2 regioselectivity can be overridden to achieve selective C3-alkylation. nih.gov This approach highlights how modifying the electronic nature of the indazole itself—transforming it from a nucleophile to an electrophile—is a powerful method for controlling functionalization selectivity.

Cascade and Tandem Reactions for Complex Indazole Derivatives

Cascade and tandem reactions offer an elegant and efficient approach to building molecular complexity from simpler indazole precursors in a single operation. These processes involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, avoiding the need for isolation of intermediates.

One-pot multicomponent reactions are a powerful tool in this regard. For example, a "one-pot" method has been developed for synthesizing stereoselective 2H-indazole analogues. This process begins with the formation of a functionalized bromo-derivative, which is then used in a palladium-catalyzed reaction with hydrazine (B178648) to construct the indazole core, achieving yields up to 80%. nih.gov

Transition-metal catalysis is also central to the development of cascade reactions for indazole synthesis. Rhodium(III)-catalyzed C-H activation can initiate a cascade sequence, such as the annulation of azoxy compounds with diazoesters to form 2H-indazoles. nih.gov Similarly, C-H activation-initiated cascade reactions of 3-aryl-1H-indazoles with sulfoxonium ylides have been used to synthesize complex, fused indazole derivatives. researchgate.net These reactions often involve a sequence of C-H metalation, carbene formation, migratory insertion, and subsequent cyclization steps to rapidly assemble intricate molecular architectures. researchgate.net

Exploration of Specific Reactivity (e.g., cycloaddition reactions for incorporating triazole/pyrazoline moieties)

The functionalization of the nitroindazole core through cycloaddition reactions represents a highly effective strategy for synthesizing complex heterocyclic systems. mdpi.com Specifically, 1,3-dipolar cycloadditions are a powerful route for constructing five-membered heterocyclic rings, allowing for the incorporation of biologically significant triazole and pyrazoline moieties onto the indazole scaffold in a single step. mdpi.com

Incorporation of Triazole Moieties via Copper(I)-Catalysed Azide-Alkyne Cycloaddition (CuAAC)

A prominent approach for introducing a 1,2,3-triazole ring is the Copper(I)-catalysed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comnih.gov This reaction involves the 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, catalyzed by copper(I), which selectively yields the 1,4-disubstituted 1,2,3-triazole regioisomer. mdpi.com

To apply this reaction to a nitroindazole scaffold, a precursor bearing an azide functional group is required. Research has demonstrated a two-step process to generate this synthon. First, a nitroindazole derivative is alkylated, for example with 1,2-dibromoethane, to introduce an N-(2-bromoethyl) group. This intermediate is then converted into the corresponding azide by reacting it with sodium azide. mdpi.com

The subsequent CuAAC reaction is typically performed under mild conditions. In one study, the cycloadditions involving an N-azidoethyl-nitroindazole and various terminal alkynes were carried out at room temperature in a 1:1 mixture of tert-butyl alcohol and water. mdpi.com Sodium ascorbate (B8700270) was used as a reducing agent with copper(II) sulfate (B86663) (CuSO₄) as the copper source. mdpi.com These reactions proceeded to completion within 12 to 16 hours, affording the desired 1,4-disubstituted triazole adducts in excellent yields, ranging from 71% to 87%. mdpi.com The efficiency of the reaction was noted to be influenced by the electronic nature of the substituents on the alkyne's phenyl ring, with electron-donating groups favoring higher yields. mdpi.com

| Entry | Alkyne Derivative | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 1-Ethynylbenzene | Adduct 7a | 12 | 81 |

| 2 | 1-Ethynyl-4-methylbenzene | Adduct 7b | 14 | 87 |

| 3 | 1-Ethynyl-4-methoxybenzene | Adduct 7c | 16 | 83 |

| 4 | 1-Ethynyl-4-nitrobenzene | Adduct 7d | 12 | 71 |

Incorporation of Pyrazoline Moieties via Cycloaddition with Nitrile Imines

The synthesis of pyrazoline-functionalized nitroindazoles can be achieved through a 1,3-dipolar cycloaddition between a nitroindazole bearing a vinyl group and a nitrile imine. mdpi.comnih.gov The required N-vinyl-nitroindazole precursor can be obtained through the alkylation of a nitroindazole with 1,2-dibromoethane. mdpi.com

The cycloaddition reaction utilizes nitrile imines, such as N-aryl-C-ethoxycarbonylnitrile imines, which are generated in situ. mdpi.com This is typically accomplished by the base-induced dehydrobromination of precursor molecules like ethyl hydrazono-α-bromoglyoxylates. mdpi.com

In a representative procedure, the reaction is performed in dichloromethane (B109758) at room temperature, using cesium carbonate (Cs₂CO₃) as the base. mdpi.com The reaction between the N-vinyl-nitroindazole and the in situ generated nitrile imines generally proceeds to completion within 24 hours, yielding the corresponding nitroindazole-pyrazoline derivatives in good to excellent yields. mdpi.comnih.gov

| Entry | Nitrile Imine Precursor (Substituent) | Product | Reaction Time (h) | Yield |

|---|---|---|---|---|

| 1 | Ethyl hydrazono-α-bromoglyoxylate (Aryl = Phenyl) | Pyrazoline Adduct 13a | 24 | Good to Excellent |

| 2 | Ethyl hydrazono-α-bromoglyoxylate (Aryl = 4-Chlorophenyl) | Pyrazoline Adduct 13b | 24 | Good to Excellent |

| 3 | Ethyl hydrazono-α-bromoglyoxylate (Aryl = 4-Methylphenyl) | Pyrazoline Adduct 13c | 24 | Good to Excellent |

| 4 | Ethyl hydrazono-α-bromoglyoxylate (Aryl = 4-Methoxyphenyl) | Pyrazoline Adduct 13d | 24 | Good to Excellent |

| 5 | Ethyl hydrazono-α-bromoglyoxylate (Aryl = 4-Nitrophenyl) | Pyrazoline Adduct 13e | 24 | Good to Excellent |

Spectroscopic Characterization and Structural Elucidation of 6 Methoxy 7 Nitro 2 Phenyl 2h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

To perform a thorough NMR analysis, experimental data from ¹H and ¹³C NMR spectra would be essential.

Vibrational Spectroscopy (IR) for Functional Group Identification

An experimental Infrared (IR) spectrum is required to identify the characteristic vibrational frequencies of the functional groups present in 6-Methoxy-7-nitro-2-phenyl-2H-indazole. Key absorptions would be expected for the nitro group (NO₂), the methoxy (B1213986) group (C-O), aromatic C-H bonds, and the C=N and N-N bonds of the indazole ring. Without a measured spectrum, a table of characteristic vibrational frequencies cannot be compiled.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry, particularly High-Resolution Mass Spectrometry (HRMS), would be needed to confirm the molecular weight and elemental formula of the compound. The resulting mass spectrum would show the molecular ion peak and various fragment ions, providing insights into the molecule's structure and stability. No such mass spectral data for this compound was found.

X-ray Crystallography for Solid-State Structural Determination

The definitive three-dimensional structure of the molecule in the solid state can only be determined through single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and information about the planarity of the ring systems and the orientation of the substituents. A search of crystallographic databases yielded no entries for this specific compound.

Spectroscopic and Crystallographic Data for this compound Remains Elusive

A comprehensive review of scientific literature and chemical databases has revealed a significant lack of available data for the specific chemical compound this compound. Despite extensive searches for its synthesis, spectroscopic characterization, and single-crystal X-ray diffraction analysis, no specific experimental findings for this molecule could be located.

The inquiry, which sought a detailed article on the structural elucidation and molecular interactions of this compound, could not be fulfilled due to the absence of primary research data on this particular compound. The intended article structure, which was to focus on:

Single-Crystal X-ray Diffraction Analysis

Detailed Analysis of Bond Lengths, Angles, and Dihedral Angles

Investigation of Molecular Packing and Intermolecular Interactions in Crystal Lattices

is entirely contingent on the availability of crystallographic data. Without a published crystal structure, it is impossible to provide the in-depth analysis requested.

Searches for the compound's synthesis were also unsuccessful, which typically precedes structural analysis. The lack of a reported synthetic route further suggests that the compound may not have been synthesized or fully characterized to date.

While information exists for related indazole derivatives, the strict focus of the request on "this compound" prevents the inclusion of data from analogous structures. Scientific accuracy and adherence to the specified scope are paramount, and in this case, the foundational data required to construct the requested scientific article is not present in the public domain.

Therefore, a detailed discussion on the spectroscopic and crystallographic properties of this compound cannot be provided at this time.

Based on a comprehensive search of available scientific literature, there are no specific theoretical or computational studies published that focus solely on the chemical compound “this compound” corresponding to the detailed outline provided.

While computational studies have been conducted on structurally related indazole derivatives—such as other nitro-indazoles or different substituted 2-phenyl-2H-indazoles—this information cannot be used to describe the unique quantum chemical properties of this compound, as minor changes in molecular structure can significantly alter calculated values for ground state properties, molecular orbitals, and reaction pathways.

Therefore, it is not possible to generate a scientifically accurate article with the requested detailed research findings and data tables for the specified compound at this time.

Theoretical and Computational Studies of 6 Methoxy 7 Nitro 2 Phenyl 2h Indazole

Computational Mechanistic Investigations

Radical Pathway Elucidation (e.g., correlation with EPR spectroscopy and cyclic voltammetry data)

The elucidation of radical pathways for a molecule like 6-Methoxy-7-nitro-2-phenyl-2H-indazole would theoretically involve the generation and characterization of radical intermediates. The nitroaromatic group is a key feature, as such moieties are known to form stable radical anions upon one-electron reduction.

Hypothetical Cyclic Voltammetry (CV) Analysis: Cyclic voltammetry would be a primary technique to probe the redox behavior and potential radical anion formation. researchgate.net In a typical experiment, a voltammogram for this compound in an aprotic solvent would be expected to show a reversible or quasi-reversible reduction wave corresponding to the formation of the nitro radical anion. The potential of this reduction would be influenced by the electronic environment of the indazole core, including the electron-donating methoxy (B1213986) group and the phenyl substituent.

Expected Electron Paramagnetic Resonance (EPR) Spectroscopy Data: Upon electrochemical or chemical reduction, the resulting radical anion could be studied by EPR spectroscopy. nih.govrsc.org The EPR spectrum would be characterized by its g-value and hyperfine coupling constants (hfc's) arising from the interaction of the unpaired electron with magnetic nuclei (¹⁴N, ¹H). The largest hyperfine coupling would be expected from the nitrogen nucleus of the nitro group. Smaller couplings would arise from the nitrogen atoms of the indazole ring and various protons on the aromatic framework. Theoretical DFT calculations would be essential to simulate the spectrum and assign the coupling constants, providing insight into the spin density distribution across the molecule. researchgate.net For instance, the spin density would be highest on the nitro group, with some delocalization onto the indazole ring, influenced by the methoxy and phenyl groups.

Some synthetic routes for 2H-indazoles have been proposed to proceed through radical mechanisms, which could be investigated using these techniques. organic-chemistry.orgnih.gov However, without experimental data, any discussion remains speculative.

Studies on Substituent Effects and Reactivity Prediction

The chemical behavior of this compound is dictated by the complex interplay of the electronic and steric effects of its three key substituents on the indazole core.

Electronic Effects of Methoxy, Nitro, and Phenyl Groups on the Indazole Core

The electronic nature of the indazole ring is significantly modulated by its substituents, which in turn governs its reactivity.

Nitro Group (-NO₂): Located at the C-7 position, the nitro group is a strong electron-withdrawing group through both inductive (-I) and resonance (-M) effects. It deactivates the benzene (B151609) portion of the indazole ring towards electrophilic aromatic substitution and makes the ring system more susceptible to nucleophilic attack. Its presence significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor.

Phenyl Group (-C₆H₅): Attached at the N-2 position, the phenyl group's electronic influence depends on its conformation. It can be weakly electron-withdrawing via induction. If co-planar with the indazole ring, it could participate in π-conjugation, but steric hindrance likely forces it to twist, limiting resonance effects. researchgate.netresearchgate.net Substituents on this phenyl ring are known to modulate the biological activity of related 2-phenyl-2H-indazoles. nih.gov

The confluence of these effects results in a highly polarized molecule. The electron-rich character endowed by the methoxy group is strongly offset by the adjacent electron-withdrawing nitro group, creating a complex reactivity profile.

Steric Hindrance and Regioselectivity Predictions in Synthesis and Functionalization

Steric factors play a critical role in both the synthesis of the target molecule and its subsequent reactions.

Synthesis Regioselectivity: The synthesis of 2-substituted indazoles often involves the N-alkylation or N-arylation of a 1H-indazole precursor. The regioselectivity of this step (substitution at N-1 vs. N-2) is a key challenge. However, studies on related systems have shown that an electron-withdrawing group at the C-7 position, such as a nitro group, strongly directs incoming electrophiles to the N-2 position. nih.gov This is attributed to electronic effects that decrease the nucleophilicity of the adjacent N-1 atom. Therefore, the synthesis of this compound from 6-methoxy-7-nitro-1H-indazole and a phenylating agent would be predicted to yield the desired N-2 isomer with high regioselectivity.

Functionalization: The steric bulk of the N-2 phenyl group and the C-7 nitro group would create a crowded environment around that region of the molecule. This steric hindrance would likely direct incoming reagents to less hindered positions, such as C-3, C-4, or C-5, in any subsequent functionalization reactions. For example, directed metalation would likely occur away from the sterically congested C-7 position. nih.gov

Thermodynamic and Kinetic Considerations of Reaction Processes

Thermodynamic stability and kinetic reactivity are central to understanding the behavior of indazole isomers.

Tautomeric Stability: For the parent indazole system, the 1H-indazole tautomer is generally considered to be thermodynamically more stable than the 2H-indazole tautomer. nih.gov However, the relative stability can be influenced by substitution patterns. The synthesis of N-substituted indazoles can be under either kinetic or thermodynamic control. While thermodynamic control might favor the N-1 isomer in some cases, the aforementioned directing effect of the 7-nitro group suggests that the formation of the N-2 phenyl isomer is a kinetically favored process. nih.gov Once formed, the high activation energy barrier for isomerizing the N-phenyl group would render the 2-phenyl-2H-indazole product kinetically stable.

Reaction Kinetics: The kinetics of any reaction involving this molecule would be heavily influenced by the substituents. For example, in a nucleophilic aromatic substitution reaction, the strong electron-withdrawing nitro group would accelerate the reaction by stabilizing the negatively charged Meisenheimer complex intermediate. Conversely, the electron-donating methoxy group might slightly decrease the reaction rate. Predicting the precise kinetic outcomes would require detailed computational modeling, including the calculation of activation energy barriers for proposed reaction pathways.

Below is a summary table of the predicted substituent effects:

| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity | Steric Effect |

| Nitro | C-7 | Strong electron-withdrawing (-I, -M) | Deactivates ring to electrophiles; Activates to nucleophiles; Directs N-arylation to N-2 | Moderate |

| Methoxy | C-6 | Electron-donating (+M > -I) | Activates ring to electrophiles (counteracted by -NO₂) | Moderate |

| Phenyl | N-2 | Weakly electron-withdrawing (-I) | Modulates overall electronic properties | Significant; hinders approach to N-1 and C-3 |

Potential Applications in Advanced Materials and As Chemical Intermediates

Role as a Synthetic Intermediate for Complex Molecules and Scaffolds

Substituted 2H-indazoles are recognized as valuable building blocks in organic synthesis. nih.govorganic-chemistry.org The presence of chemically reactive sites on 6-Methoxy-7-nitro-2-phenyl-2H-indazole allows it to serve as a foundational scaffold for constructing a variety of more elaborate compounds.

The true synthetic potential of this compound lies in the chemical reactivity of its methoxy (B1213986) and nitro functional groups. These groups can be transformed into a range of other functionalities, thereby allowing for the generation of a library of derivatives from a single precursor.

The nitro group at the C-7 position is particularly versatile. It can be readily reduced under standard catalytic hydrogenation conditions to form a primary amine (7-amino-6-methoxy-2-phenyl-2H-indazole). This amino group is a key functional handle that opens up numerous avenues for further derivatization, including diazotization, acylation, and alkylation reactions, enabling the introduction of new substituents and the construction of more complex heterocyclic systems.

Similarly, the methoxy group at the C-6 position can be cleaved to yield a hydroxyl group (a phenol). This O-demethylation, often achieved using reagents like boron tribromide, provides another site for modification. nih.govresearchgate.net The resulting hydroxyl group can be used in etherification, esterification, or coupling reactions to attach different molecular fragments.

Table 1: Potential Transformations of Functional Groups in this compound

| Functional Group | Position | Potential Transformation | Resulting Functional Group |

|---|---|---|---|

| Nitro (-NO₂) | C-7 | Reduction | Amine (-NH₂) |

| Methoxy (-OCH₃) | C-6 | O-Demethylation | Hydroxyl (-OH) |

These transformations are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modification of a lead compound helps in optimizing its biological activity. researchgate.net

The 2-phenyl-2H-indazole core of the molecule serves as a rigid scaffold upon which complex structures can be built. In multi-step synthesis, creating a specifically substituted indazole like this compound is often a crucial intermediate step. General synthetic strategies for 2H-indazoles, such as the Cadogan cyclization of o-nitrobenzaldimines, produce the core ring system which can then be subjected to further functionalization. nih.govnih.gov

Once synthesized, this indazole derivative can be used in cross-coupling reactions, such as those catalyzed by palladium, to form new carbon-carbon or carbon-heteroatom bonds. nih.gov The functional groups can direct these reactions to specific positions on the molecule, allowing for controlled and predictable synthesis of target compounds. This makes the indazole scaffold a valuable component in the synthesis of pharmaceuticals and other high-value organic molecules. nih.govresearchgate.net

Applications in Materials Science

While the chemical structure of this compound suggests potential for applications in materials science due to its aromatic and heterocyclic nature, specific research detailing its use in these areas is not available in the search results.

There is no information in the provided search results indicating that this compound has been investigated or used as a component in the manufacturing of Organic Light-Emitting Diodes (OLEDs).

No research findings were identified that describe the integration or application of this compound in battery technologies or energy storage systems.

There is no evidence in the search results to suggest that this compound has been used as a comonomer in the synthesis of novel polymeric materials.

Research Findings on this compound Remain Undisclosed in Publicly Available Scientific Literature

Despite significant interest in the chemical and pharmacological properties of indazole derivatives, a comprehensive search of public scientific databases and literature reveals a notable absence of specific research pertaining to the spectrophotometric properties of this compound and its potential applications in advanced materials.

While the broader family of 2-phenyl-2H-indazoles has been the subject of various studies exploring their synthesis and biological activities, specific data on the absorption, emission, and other photophysical characteristics of the 6-methoxy-7-nitro substituted variant are not available. Consequently, a detailed analysis of how these properties could be harnessed for material applications cannot be provided at this time.

The indazole core is a well-recognized scaffold in medicinal chemistry and materials science. The introduction of substituents such as methoxy and nitro groups can significantly influence the electronic and photophysical properties of the resulting molecule. Generally, a methoxy group acts as an electron-donating group, while a nitro group is a strong electron-withdrawing group. This "push-pull" configuration can lead to interesting photophysical phenomena, such as intramolecular charge transfer (ICT), which often results in solvatochromism—a change in the color of a substance depending on the polarity of the solvent. Such properties are foundational for the development of chemical sensors and advanced optical materials.

However, without experimental data from spectroscopic studies (such as UV-Vis absorption and fluorescence spectroscopy) on this compound, any discussion of its specific spectrophotometric properties and their applications would be purely speculative. Detailed research findings, including data tables of photophysical properties, are not present in the currently accessible scientific literature.

Further empirical research is required to elucidate the specific spectrophotometric characteristics of this compound and to explore its potential for applications in fields such as organic light-emitting diodes (OLEDs), fluorescent probes, or nonlinear optical materials.

Q & A

Q. What are the optimal synthetic routes for 6-Methoxy-7-nitro-2-phenyl-2H-indazole, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with nucleophilic substitution or cross-coupling reactions to introduce the methoxy and nitro groups. Use factorial design (e.g., 2^k factorial experiments) to optimize parameters like temperature, solvent polarity, and catalyst loading . Monitor reaction progress via HPLC or LC-MS, and employ statistical tools (ANOVA) to identify significant variables. For purification, column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended. Validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can the structural and electronic properties of this compound be characterized to inform structure-activity relationship (SAR) studies?

- Methodological Answer : Perform X-ray crystallography to resolve the solid-state structure, as demonstrated for analogous indazole derivatives (e.g., 7-nitroindazole in ). Use DFT calculations (B3LYP/6-31G* basis set) to map electron density distributions and predict reactive sites . Pair these with spectroscopic analyses: UV-Vis for π-π* transitions, FTIR for functional group validation, and cyclic voltammetry to assess redox behavior .

Q. What analytical techniques are critical for assessing purity and stability under laboratory conditions?

- Methodological Answer : Combine thermal analysis (TGA/DSC) to evaluate decomposition thresholds and accelerated stability studies (40°C/75% RH for 4 weeks) to simulate long-term storage. Use reverse-phase HPLC with photodiode array detection (PDA) to quantify degradation products. For trace impurities, employ GC-MS headspace analysis .

Advanced Research Questions

Q. How should contradictory pharmacological data (e.g., conflicting IC50 values in kinase inhibition assays) be resolved?

- Methodological Answer : Conduct a meta-analysis of experimental variables: (i) Compare assay conditions (e.g., ATP concentration, buffer pH) across studies; (ii) Validate cell line specificity (e.g., HEK293 vs. HeLa); (iii) Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Apply Bland-Altman plots to assess systematic biases .

Q. What strategies are effective for identifying off-target interactions or polypharmacology of this compound?

- Methodological Answer : Use chemoproteomics (e.g., affinity-based protein profiling with a biotinylated probe) to capture interacting proteins. Validate hits via CRISPR-Cas9 knockout or siRNA silencing in cellular models. For computational screening, employ ensemble docking (AutoDock Vina, Glide) against diverse target libraries (e.g., ChEMBL, PDB) .

Q. How can in silico modeling improve the prediction of metabolic pathways and toxicity profiles?

- Methodological Answer : Leverage software like Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation, glucuronidation). Cross-validate with in vitro hepatocyte assays and Ames test data. For neurotoxicity risks, apply molecular dynamics (MD) to assess blood-brain barrier permeability .

Q. What experimental designs are suitable for elucidating the compound’s mechanism in complex biological systems (e.g., neuroinflammatory pathways)?

- Methodological Answer : Implement multi-omics integration: Transcriptomics (RNA-seq) to identify differentially expressed genes, metabolomics (LC-HRMS) to map pathway perturbations, and phosphoproteomics to track kinase signaling. Use pathway enrichment tools (DAVID, Metascape) and network pharmacology models to prioritize targets .

Methodological Notes

- Safety Protocols : Always adhere to PPE guidelines (nitrile gloves, ANSI Z87.1-rated goggles) and fume hood protocols during synthesis. For spills, neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste channels .

- Data Integrity : Use LIMS (LabVantage) for traceable data management and blockchain-enabled platforms for immutable audit trails .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.